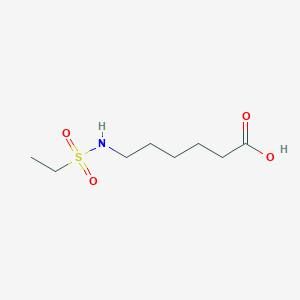
(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride, also known as ephedrine hydrochloride, is a sympathomimetic drug that has been used for centuries in traditional Chinese medicine for the treatment of respiratory and cardiovascular disorders. It is a potent stimulant that acts on the central nervous system, increasing heart rate, blood pressure, and respiration. In recent years, ephedrine hydrochloride has gained attention in the scientific community for its potential applications in research and medicine.
Scientific Research Applications
Ephedrine hydrochloride has been used in a variety of scientific research applications, including as a tool for studying the sympathetic nervous system and its effects on cardiovascular function. It has also been used in studies investigating the effects of exercise on metabolism and energy expenditure, as well as in the development of new drugs for the treatment of obesity and other metabolic disorders.
Mechanism Of Action
Ephedrine hydrochloride acts as a sympathomimetic drug, stimulating the release of norepinephrine and other catecholamines from nerve endings. This leads to increased heart rate, blood pressure, and respiration, as well as increased metabolism and energy expenditure. It also has mild bronchodilator effects, making it useful in the treatment of respiratory disorders.
Biochemical And Physiological Effects
Ephedrine hydrochloride has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and respiration, as well as increased metabolism and energy expenditure. It also has mild bronchodilator effects, making it useful in the treatment of respiratory disorders. These effects are mediated by its action on the sympathetic nervous system.
Advantages And Limitations For Lab Experiments
Ephedrine hydrochloride has a number of advantages as a tool for scientific research, including its ability to stimulate the sympathetic nervous system and its effects on cardiovascular function, metabolism, and energy expenditure. However, it also has limitations, including its potential for abuse and dependence, as well as its potential for adverse effects on cardiovascular function in certain individuals.
Future Directions
There are a number of future directions for research on (S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride hydrochloride, including its potential applications in the development of new drugs for the treatment of obesity and other metabolic disorders. It also has potential as a tool for studying the sympathetic nervous system and its effects on cardiovascular function, as well as the effects of exercise on metabolism and energy expenditure. Further research is needed to fully understand the potential benefits and limitations of this compound for scientific research and medical applications.
properties
IUPAC Name |
(1S)-1-(3,5-dimethylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-8(2)6-10(5-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEGBBANAQZPQT-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H](C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,5-dimethylphenyl)ethanamine hydrochloride | |
CAS RN |
84499-79-6 | |
| Record name | Benzenemethanamine, α,3,5-trimethyl-, hydrochloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84499-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 4-[(3-chlorophenyl)methoxy]benzoate](/img/structure/B3157004.png)

![Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3157025.png)




![4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid](/img/structure/B3157060.png)
![2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene](/img/structure/B3157062.png)
